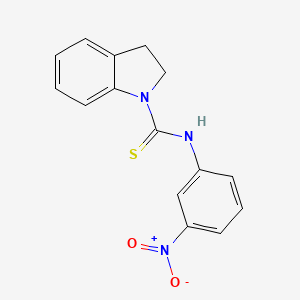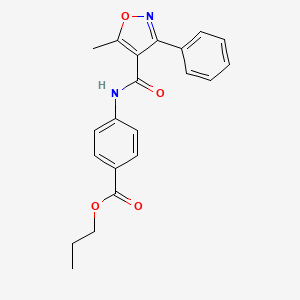![molecular formula C17H18N2O2 B4579530 N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
Overview
Description
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core structure with a dimethylaminocarbonyl group attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzoic acid and 2-methylbenzoic acid.
Reduction: The nitro group of 3-nitrobenzoic acid is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is then acylated with 2-methylbenzoic acid chloride in the presence of a base like pyridine to form the desired benzamide compound.
Dimethylaminocarbonylation: Finally, the benzamide is treated with dimethylamine and phosgene to introduce the dimethylaminocarbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the reduction, acylation, and dimethylaminocarbonylation steps.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(dimethylamino)carbonyl]phenyl}-2-chlorobenzamide
- N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide
- N-{3-[(dimethylamino)carbonyl]phenyl}-2-bromobenzamide
Uniqueness
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzamide core enhances its lipophilicity, potentially improving its interaction with hydrophobic targets in biological systems.
Properties
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-4-5-10-15(12)16(20)18-14-9-6-8-13(11-14)17(21)19(2)3/h4-11H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVLEYUIOSFAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(4-Fluorobenzoyl)-1,2-dihydroacenaphthylen-4-yl]-(4-fluorophenyl)methanone](/img/structure/B4579447.png)

![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)

![4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B4579473.png)

![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)

![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
![N-[(oxolan-2-yl)methyl]-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B4579508.png)
![N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE](/img/structure/B4579538.png)
![2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4579541.png)

![Ethyl 4-(2-methoxyethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4579550.png)
